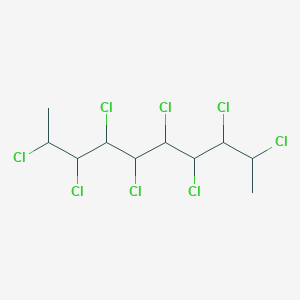
2,3,4,5,6,7,8,9-Octachlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7,8,9-Octachlorodecane is a chlorinated hydrocarbon belonging to the class of polychlorinated alkanes. These compounds are characterized by the presence of multiple chlorine atoms attached to a carbon chain. This compound is particularly notable for its high degree of chlorination, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination and to avoid the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with precise monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: 2,3,4,5,6,7,8,9-Octachlorodecane can undergo several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other substituents such as hydroxyl groups or alkyl groups.
Dechlorination Reactions: Reduction reactions can remove chlorine atoms, often using reagents like zinc dust in acidic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dechlorination: Zinc dust in the presence of hydrochloric acid (HCl) is a typical reagent for dechlorination reactions.
Major Products:
Substitution: Products include hydroxylated or alkylated derivatives of the original compound.
Dechlorination: Partially dechlorinated alkanes with fewer chlorine atoms.
科学的研究の応用
2,3,4,5,6,7,8,9-Octachlorodecane has several applications in scientific research:
Environmental Chemistry: Used as a standard for studying the environmental fate and transport of chlorinated hydrocarbons.
Toxicology: Employed in studies to understand the toxicological effects of chlorinated paraffins on various organisms.
Material Science: Investigated for its potential use in the development of flame retardants and plasticizers.
作用機序
The mechanism of action of 2,3,4,5,6,7,8,9-Octachlorodecane involves its interaction with biological membranes and enzymes. The high degree of chlorination allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
類似化合物との比較
- 1,2,3,4,5,6,7,8-Octachlorooctane
- 1,2,3,4,5,6,7,8,9-Nonachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
Comparison: 2,3,4,5,6,7,8,9-Octachlorodecane is unique due to its specific pattern of chlorination, which affects its physical properties and reactivity. Compared to 1,2,3,4,5,6,7,8-Octachlorooctane, it has a longer carbon chain, resulting in higher molecular weight and different solubility characteristics. In contrast to 1,2,3,4,5,6,7,8,9-Nonachlorodecane and 1,2,3,4,5,6,7,8,9,10-Decachlorodecane, it has fewer chlorine atoms, making it less dense and slightly more reactive in substitution reactions .
生物活性
2,3,4,5,6,7,8,9-Octachlorodecane (OCD) is a highly chlorinated hydrocarbon that belongs to a class of compounds known as chlorinated paraffins. These compounds have garnered attention due to their persistence in the environment and potential biological effects. This article reviews the biological activity of OCD, focusing on its toxicological profiles, environmental impact, and case studies that illustrate its effects on living organisms.
OCD is characterized by its chemical structure which consists of a decane backbone with eight chlorine atoms substituted at various positions. This high degree of chlorination enhances its stability and lipophilicity, leading to bioaccumulation in living organisms.
Toxicological Profiles
Research has indicated that OCD exhibits several toxicological effects:
- Endocrine Disruption : Studies have shown that chlorinated compounds can interfere with hormonal systems. OCD's structure suggests potential endocrine-disrupting properties.
- Neurotoxicity : Animal studies indicate that exposure to high levels of chlorinated compounds can lead to neurotoxic effects, including alterations in behavior and neurodevelopmental issues.
- Carcinogenic Potential : Although direct evidence for OCD's carcinogenicity is limited, chlorinated hydrocarbons are generally considered potential carcinogens.
Summary Table of Toxicological Effects
| Effect Type | Description | Evidence Source |
|---|---|---|
| Endocrine Disruption | Alters hormonal balance | |
| Neurotoxicity | Affects behavior and neurodevelopment | |
| Carcinogenicity | Potential link to cancer development |
Environmental Impact
OCD is persistent in the environment due to its resistance to degradation. It can accumulate in the food chain, posing risks to wildlife and human health. The compound has been detected in various environmental matrices including soil, water bodies, and biota.
Case Studies
- Aquatic Organisms : A study on fish exposed to OCD demonstrated significant bioaccumulation and tissue distribution patterns that raised concerns about reproductive health and survival rates.
- Soil Microbial Communities : Research indicates that OCD can disrupt soil microbial communities essential for nutrient cycling and ecosystem health.
Research Findings
Recent studies have focused on the degradation pathways of OCD and its impact on ecological systems:
- Degradation Studies : Investigations into microbial degradation pathways have shown that certain bacteria can metabolize chlorinated compounds, although the efficiency varies significantly.
- Ecotoxicological Assessments : Comprehensive assessments have highlighted the potential for long-term ecological damage due to the accumulation of OCD in various habitats.
Data Table of Research Findings
特性
CAS番号 |
890302-89-3 |
|---|---|
分子式 |
C10H14Cl8 |
分子量 |
417.8 g/mol |
IUPAC名 |
2,3,4,5,6,7,8,9-octachlorodecane |
InChI |
InChI=1S/C10H14Cl8/c1-3(11)5(13)7(15)9(17)10(18)8(16)6(14)4(2)12/h3-10H,1-2H3 |
InChIキー |
OHUUTVWYFJSZRF-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















